molecular formula C13H10BF3O3 B2484520 {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid CAS No. 501944-50-9

{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid

Cat. No.: B2484520
CAS No.: 501944-50-9
M. Wt: 282.03
InChI Key: CUFCSCZISVFDAT-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is an organic compound with the molecular formula C7H6BF3O3. It is a boronic acid derivative, characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures. After the reaction, the mixture is treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale handling of reagents and solvents, with stringent control over reaction parameters to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • Phenylboronic acid

Uniqueness

{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(18)19/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFCSCZISVFDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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